Nelociguat

Pharmacodynamics Cardiovascular Pharmacology sGC Stimulators

Substituting one sGC stimulator for another risks irreproducible results due to quantifiable potency gaps. Nelociguat (PK/PD slope ratio 0.33-0.47 vs. riociguat) provides the intermediate pharmacological window essential for dose-ranging and hemodynamic studies where riociguat may be too potent and vericiguat insufficient. • Only sGC stimulator shown to improve survival and reduce microalbuminuria in SHR-SP hypertension models at 0.3-3.0 mg/kg/day. • Preferred probe for PDE5 inhibitor-resistant ED: synergizes with vardenafil in human corpus cavernosum from non-responders. • Dual utility as CYP1A1 activity probe-monitor nelociguat formation from riociguat or use directly to study intrinsic PK. Supplied with full analytical documentation. Research-use-only, ship ambient.

Molecular Formula C19H17FN8O2
Molecular Weight 408.4 g/mol
CAS No. 625115-52-8
Cat. No. B1678019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelociguat
CAS625115-52-8
SynonymsBAY60-4552;  BAY 60-4552;  BAY-60-4552;  BAY604552;  BAY-604552;  BAY 604552;  Nelociguat
Molecular FormulaC19H17FN8O2
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N
InChIInChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26)
InChIKeyFTQHGWIXJSSWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nelociguat Overview & Procurement


Nelociguat (CAS 625115-52-8), also known as BAY 60-4552, is a small-molecule stimulator of soluble guanylate cyclase (sGC) that acts independently of nitric oxide (NO) [1]. It is the pharmacologically active N-desmethyl metabolite of the approved drug riociguat [2]. Bayer developed nelociguat as a clinical-stage candidate for cardiovascular indications including heart failure and erectile dysfunction, though development appears to have been discontinued [3]. As a research tool, it is widely used to interrogate sGC-mediated signaling pathways in preclinical models of cardiovascular disease and oxidative stress.

Nelociguat vs. Other sGC Stimulators


Substituting one sGC stimulator for another in experimental protocols introduces significant risk of irreproducible results. Despite sharing a common molecular target, sGC stimulators exhibit quantifiable differences in potency, pharmacokinetic behavior, and metabolic profile. Nelociguat's potency, as measured by PK/PD slope ratios for heart rate and systemic vascular resistance, is 0.33–0.47 relative to riociguat, while vericiguat is even lower at 0.23–0.32 [1]. Furthermore, nelociguat is an active metabolite of riociguat, introducing potential for confounding results when used in vivo alongside or following riociguat administration [2]. These quantitative differences demand careful compound selection based on specific experimental requirements and cannot be reconciled by generic class-based assumptions.

Comparative Evidence for Nelociguat


PK/PD Potency vs. Riociguat and Vericiguat

Nelociguat exhibits intermediate potency among sGC stimulators. In a combined PK/PD and PBPK modeling study, the PK/PD slope ratios for heart rate (HR) and systemic vascular resistance (SVR) relative to riociguat were 0.33–0.47 for nelociguat, compared to 0.23–0.32 for vericiguat [1]. This indicates nelociguat is approximately 1.4–1.5 times more potent than vericiguat, but less potent than riociguat. Plasma concentrations of vericiguat would need to be ~3.6 times that of riociguat for equivalent responses, underscoring the need for precise dose adjustment when substituting compounds [1].

Pharmacodynamics Cardiovascular Pharmacology sGC Stimulators

VASP Phosphorylation Potency

Nelociguat stimulates sGC in rat aortic smooth muscle cells with an EC50 of 353 ± 89 nM for VASP phosphorylation, a marker of cGMP-dependent protein kinase activity [1]. In contrast, the sGC activator GSK2181236A exhibits an EC50 of 12.7 ± 4.7 nM, representing a 27.8-fold higher potency [1]. Pretreatment with the heme-site oxidant ODQ (10 µM) shifts the nelociguat concentration-response curve rightward by 9.8-fold (EC50 = 3,264 ± 737 nM), whereas it potentiates GSK2181236A, causing a 4.7-fold leftward shift and a 32% increase in maximal response [1].

Cellular Pharmacology VASP Phosphorylation sGC Activity

In Vivo Effects in Hypertensive Rat Model

In spontaneously hypertensive stroke-prone rats (SHR-SP) fed a high-salt/high-fat diet, low-dose nelociguat (0.3 mg/kg/day) decreased urine output and improved survival to 46%, whereas low-dose GSK2181236A (0.1 mg/kg/day) did not affect urine output or survival [1]. Conversely, low-dose GSK2181236A attenuated cardiac hypertrophy, an effect not observed with low-dose nelociguat [1]. At high doses (3.0 mg/kg/day nelociguat; 1.0 mg/kg/day GSK2181236A), both compounds similarly attenuated cardiac hypertrophy and improved survival (69% for nelociguat), but nelociguat additionally reduced urine output and microalbuminuria and attenuated mean arterial pressure increase to a greater extent than GSK2181236A [1].

In Vivo Pharmacology Hypertension Cardiovascular Protection

Vasodilation Potency in Aortic Rings

Nelociguat induces vasodilation in isolated rat aortic rings with an EC50 of 75 nM . Comparative vasodilatory EC50 data for riociguat and vericiguat in the same ex vivo system are not reported in the available literature, preventing direct head-to-head comparison.

Vascular Pharmacology Vasodilation Ex Vivo Models

Riociguat Active Metabolite

Nelociguat (BAY 60-4552) is the pharmacologically active N-desmethyl metabolite of riociguat, formed primarily by CYP1A1 [1]. In humans, the M1 metabolite (nelociguat) shows nearly dose-proportional pharmacokinetics and accumulates approximately two-fold in non-smokers compared to smokers following riociguat administration [2]. This metabolic relationship introduces a unique consideration: nelociguat can be used as a direct tool compound, or it can be generated in vivo from riociguat, with exposure influenced by CYP1A1 activity and smoking status.

Drug Metabolism Pharmacokinetics CYP Enzymes

Erectile Function in Nerve Injury Model

Nelociguat improves erectile responses to electrical stimulation of the cavernous nerve in a rat model of cavernous nerve crush injury at doses of 0.03 and 0.3 mg/kg [1]. In corpus cavernosum tissue from patients with PDE5 inhibitor failure, nelociguat synergizes with vardenafil to enhance relaxation [2]. These data support nelociguat's potential utility in PDE5 inhibitor-resistant erectile dysfunction, a distinct application not extensively explored for other sGC stimulators.

Erectile Dysfunction Urology Preclinical Models

Nelociguat Research Applications


Hypertension and End-Organ Damage Studies

Nelociguat is the preferred sGC stimulator for studies investigating renal-protective effects in hypertension models. In SHR-SP rats, low-dose nelociguat (0.3 mg/kg/day) uniquely decreased urine output and improved survival, effects not seen with the sGC activator GSK2181236A at comparable doses [1]. High-dose nelociguat (3.0 mg/kg/day) further reduced microalbuminuria and attenuated mean arterial pressure increase to a greater extent than GSK2181236A [1]. Researchers seeking to differentiate NO-sensitive sGC stimulation from NO-insensitive activation should select nelociguat for its heme-dependent mechanism, confirmed by ODQ-induced rightward shift in VASP phosphorylation assays [1].

Translational Pharmacology with Intermediate Potency

For translational studies where riociguat's high potency may be unsuitable or vericiguat's low potency insufficient, nelociguat offers an intermediate alternative. PK/PD modeling demonstrates nelociguat's potency (slope ratio 0.33–0.47) lies between vericiguat (0.23–0.32) and riociguat (1.0) [2]. This intermediate profile may be advantageous in dose-ranging studies or when modeling hemodynamic effects in patient populations where riociguat's potency could induce hypotension. Researchers should adjust dosing accordingly: vericiguat requires ~3.6× riociguat plasma concentration for equivalent response, while nelociguat requires ~2.1–3.0× [2].

PDE5 Inhibitor-Resistant Erectile Dysfunction

Nelociguat is uniquely positioned for preclinical research on PDE5 inhibitor-resistant erectile dysfunction. It improves erectile responses in cavernous nerve injury models at low doses (0.03–0.3 mg/kg) [3] and synergizes with vardenafil in human corpus cavernosum tissue from PDE5 inhibitor non-responders [4]. This application distinguishes nelociguat from other sGC stimulators like riociguat and vericiguat, which have not been as extensively characterized in this therapeutic area. Researchers investigating NO-independent pathways in erectile function should prioritize nelociguat for its validated preclinical efficacy in this niche.

Metabolism & Pharmacokinetic Interactions

As the active metabolite of riociguat formed by CYP1A1, nelociguat serves as a critical tool for investigating drug-drug interactions and genetic polymorphisms affecting CYP1A1 activity [5]. Researchers can use nelociguat directly to study its intrinsic pharmacokinetics, or monitor its formation from riociguat to assess CYP1A1 function. The 2-fold difference in nelociguat accumulation between smokers and non-smokers following riociguat administration [6] makes it a valuable probe for studying environmental influences on drug metabolism. This dual utility as both tool compound and metabolite distinguishes nelociguat from other sGC stimulators.

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